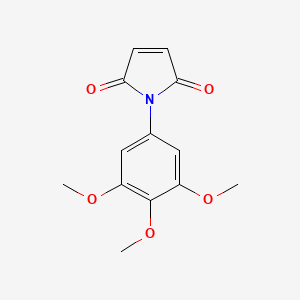

1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione

Description

1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione is a maleimide-derived compound featuring a pyrrole-2,5-dione core substituted with a 3,4,5-trimethoxyphenyl group at the N1 position. Its molecular formula is C₁₃H₁₃NO₅, with a molecular weight of 263.25 g/mol and CAS number 883033-64-5 . The compound is notable for its role as a potent and selective inhibitor of vascular endothelial growth factor receptor-2/3 (VEGFR-2/3) tyrosine kinases, exhibiting ATP-competitive binding and significant antiproliferative activity in cancer cell lines .

Structural analysis reveals that the 3,4,5-trimethoxyphenyl moiety enhances hydrophobic interactions with kinase domains, while the maleimide ring contributes to electrophilic reactivity, enabling covalent or non-covalent binding to target proteins .

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-17-9-6-8(7-10(18-2)13(9)19-3)14-11(15)4-5-12(14)16/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGJOMPQVIXUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where 3,4,5-trimethoxybenzaldehyde is reacted with a pyrrole derivative in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

Common Reagents and Conditions:

Oxidation: Antimony pentachloride (SbCl5), trifluoroacetic acid (TFA)

Reduction: Sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines or thiols

Major Products Formed: The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole derivatives, and substituted phenyl-pyrrole compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by a pyrrole core substituted with a trimethoxyphenyl group. The presence of methoxy groups enhances its solubility and biological activity, making it a valuable candidate for drug development.

Anticancer Activity

1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione has demonstrated notable antiproliferative effects against various cancer cell lines. A study evaluated its activity against the NCI-60 cancer cell line panel, revealing significant growth inhibition in several types of cancer, including:

- CNS Cancer (SNB-75)

- Renal Cancer (UO-31 and CAKI-1)

The mechanism of action appears to involve disruption of cellular processes critical for cancer cell survival, although specific pathways remain under investigation .

Inhibition of Tyrosine Kinases

The compound has been identified as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. This property suggests potential applications in treating diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration. The structure-activity relationship studies indicate that modifications to the trimethoxyphenyl group can enhance inhibitory potency .

Mechanistic Insights

Research indicates that 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione may exert its effects through various mechanisms:

- DNA Interaction : Studies have suggested that the compound may interact with DNA topoisomerase II, disrupting essential cellular functions necessary for DNA replication and repair .

- Apoptosis Induction : Evidence points to the compound's ability to induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Table 2: Tyrosine Kinase Inhibition Potency

Case Study 1: Development of Anticancer Agents

In a recent study published in Pharmaceuticals, researchers synthesized derivatives of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione to evaluate their anticancer properties. The study highlighted that certain modifications led to enhanced selectivity and potency against renal cancer cell lines. The findings indicate a promising direction for the development of targeted therapies based on this scaffold .

Case Study 2: VEGFR Inhibition in Angiogenesis

Another study focused on the role of this compound as a VEGFR inhibitor. It was found that specific structural modifications could significantly improve its binding affinity to the receptor, suggesting potential therapeutic applications in diseases driven by angiogenesis. The results underscore the importance of molecular design in enhancing bioactivity and specificity .

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

Pathways Involved: It inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics, which is crucial for cell division and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione with structurally related pyrrole-2,5-dione derivatives, focusing on structural features , biological activity , and key findings :

Key Structural-Activity Relationship (SAR) Insights:

Electron-Donating Groups : The 3,4,5-trimethoxyphenyl group in the target compound enhances hydrophobic interactions with kinase domains, critical for VEGFR-2/3 selectivity .

Substituent Position : Indole or hydroxyl substitutions at the C3 position (e.g., ) improve antiproliferative potency by enabling hydrogen bonding with residues in the ATP-binding pocket .

Halogenation : Chlorine or trifluoromethyl groups (e.g., MI-1) increase metabolic stability but may reduce solubility .

Aliphatic Chains : Alkenyl or alkyl chains (e.g., ) lower melting points, favoring liquid-phase synthesis but reducing crystallinity .

Research Findings:

- VEGFR-2/3 Inhibition : The target compound exhibits >100-fold selectivity for VEGFR-2/3 over other kinases (e.g., EGFR, PDGFR), attributed to its trimethoxy group fitting into a hydrophobic cleft near the kinase active site .

- Antiproliferative Activity : In HT-29 colon cancer cells, the compound achieved 70% growth inhibition at 1 µM , outperforming analogs lacking the trimethoxy group .

Biological Activity

1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is a compound of growing interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione is C₁₃H₁₃N₁O₅. It features a pyrrole ring substituted with a trimethoxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione exhibits significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Testing

A notable study assessed the compound's cytotoxicity against three breast cancer cell lines: MCF-7, T47-D, and MDA-MB 231. The results indicated an IC₅₀ value ranging from 27.7 to 39.2 µM for cancerous cells while showing low toxicity (IC₅₀ > 100 µM) towards the normal cell line NIH-3T3 . This suggests that the compound selectively targets cancer cells with minimal effects on normal cells.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 27.7 |

| T47-D | 39.2 |

| MDA-MB 231 | Not specified |

| NIH-3T3 (normal) | >100 |

The mechanisms through which 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione exerts its anticancer effects are still under investigation. However, it is hypothesized that the compound may inhibit key signaling pathways involved in tumor growth and proliferation.

Interaction with Protein Kinases

Research indicates that derivatives of pyrrole-2,5-dione can interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions can lead to the inhibition of receptor-mediated signaling pathways that promote cancer cell survival and proliferation . The stability of these complexes suggests a potential for developing targeted therapies based on this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrole derivatives:

- Inhibition of Cancer Cell Growth : A study demonstrated that modifications in the side groups of pyrrole derivatives significantly influenced their biological activity. For instance, specific derivatives showed potent inhibition against colon cancer cell lines with GI₅₀ values as low as .

- Antioxidant Properties : Some derivatives have also exhibited antioxidant activities alongside their anticancer properties . This dual action may enhance their therapeutic potential by reducing oxidative stress in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione, and what critical parameters influence yield optimization?

- Methodological Answer : Synthesis typically involves cyclocondensation of precursors (e.g., maleic anhydride derivatives) with substituted anilines. Key steps include:

- Cyclization : Use of acid catalysts (e.g., acetic acid) under reflux to form the pyrrole-dione core .

- Substitution : Introduction of the 3,4,5-trimethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions.

- Purification : Column chromatography or recrystallization in ethanol/toluene mixtures .

- Critical Parameters : Solvent polarity, temperature control (e.g., reflux at 75–80°C), and stoichiometric ratios to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and purity (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .

- X-ray Crystallography : Resolves dihedral angles between the pyrrole-dione core and aryl substituents (e.g., 10.04° tilt observed in analogs) .

- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm) and aromatic C–H bending .

Q. What in vitro models are appropriate for initial screening of its anticancer potential?

- Methodological Answer :

- Cell Lines : Use MCF-7 (breast cancer) and A549 (lung cancer) for cytotoxicity assays (MTT or SRB assays).

- Dose-Response Curves : Test concentrations from 1–100 µM, with IC calculations .

- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control.

Advanced Research Questions

Q. How do electronic effects of the 3,4,5-trimethoxyphenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Electron-Donating Methoxy Groups : Enhance electrophilicity of the pyrrole-dione core via resonance, facilitating nucleophilic attack at the 2,5-dione positions.

- Steric Hindrance : The 3,4,5-trimethoxy arrangement may restrict access to reactive sites, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .

- DFT Calculations : Model charge distribution to predict regioselectivity in reactions like Michael additions .

Q. What strategies can resolve contradictions in biological activity data across different cell lines?

- Methodological Answer :

- Assay Standardization : Normalize protocols for cell density, incubation time, and serum concentration.

- Metabolic Profiling : Use LC-MS to identify metabolites that may differentially affect cell lines .

- Target Validation : Perform siRNA knockdown of suspected targets (e.g., tubulin or kinases) to confirm mechanism .

Q. How to design experiments to determine the role of the trimethoxyphenyl group in target binding via crystallography?

- Methodological Answer :

- Co-Crystallization : Soak the compound with purified protein targets (e.g., β-tubulin or HDACs) and collect diffraction data (1.5–2.0 Å resolution).

- Structure-Activity Relationship (SAR) : Compare binding modes with analogs lacking methoxy groups using PyMOL or Coot .

Q. What computational methods predict the impact of structural modifications on pharmacokinetics?

- Methodological Answer :

- QSAR Models : Train on logP, polar surface area, and hydrogen-bonding descriptors to forecast bioavailability .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using force fields like AMBER or CHARMM .

Data Contradiction and Optimization

Q. What are common impurities during synthesis, and how are they controlled?

- Methodological Answer :

- Side Products : Unreacted maleic anhydride or over-substituted derivatives.

- Analytical Controls : Use TLC (hexane:ethyl acetate 3:1) or HPLC (C18 column, acetonitrile/water gradient) to monitor reactions .

Q. How to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via UV-Vis or LC-MS .

- Photostability : Expose to UV light (320–400 nm) and track decomposition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.